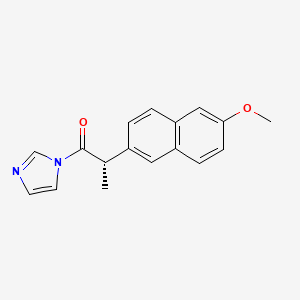

(2S)-1-(1H-Imidazol-1-yl)-2-(6-methoxynaphthalen-2-yl)propan-1-one

Description

“(2S)-1-(1H-Imidazol-1-yl)-2-(6-methoxynaphthalen-2-yl)propan-1-one” is a chiral small molecule characterized by a ketone group at the 1-position of a propane backbone, substituted at the 2-position with a 6-methoxynaphthalen-2-yl moiety and at the 1-position with a 1H-imidazol-1-yl group. The 6-methoxynaphthalene group is structurally analogous to the naphthyl component of Naproxen, a non-steroidal anti-inflammatory drug (NSAID), suggesting possible anti-inflammatory or analgesic applications . The imidazole ring introduces nitrogen-based hydrogen-bonding capabilities, which may enhance solubility or target engagement compared to non-heterocyclic analogs.

Properties

CAS No. |

917950-84-6 |

|---|---|

Molecular Formula |

C17H16N2O2 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

(2S)-1-imidazol-1-yl-2-(6-methoxynaphthalen-2-yl)propan-1-one |

InChI |

InChI=1S/C17H16N2O2/c1-12(17(20)19-8-7-18-11-19)13-3-4-15-10-16(21-2)6-5-14(15)9-13/h3-12H,1-2H3/t12-/m0/s1 |

InChI Key |

ZRCZMABYWVGAND-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N3C=CN=C3 |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N3C=CN=C3 |

Origin of Product |

United States |

Biological Activity

(2S)-1-(1H-Imidazol-1-yl)-2-(6-methoxynaphthalen-2-yl)propan-1-one, also known by its CAS number 917950-84-6, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

The molecular formula of this compound is , with a molecular weight of approximately 280.32 g/mol. The compound features a methoxynaphthalene moiety, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₂O₂ |

| Molecular Weight | 280.32 g/mol |

| LogP | 3.49 |

| PSA | 44.12 Ų |

Synthesis

The synthesis of this compound has been achieved through a multi-step process involving the reaction of 6-methoxy-2-acetonaphthone with various reagents to yield the target compound. The detailed synthetic pathway typically involves the formation of key intermediates followed by cyclization and functionalization steps.

Antitumor Activity

Recent studies have highlighted the antitumor properties of derivatives related to this compound. For instance, compounds synthesized in a related study demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung), HepG2 (liver), HGC-27 (gastric), MCF-7 (breast), and HeLa (cervical) cells. Among these, compound 9h showed the most potent anti-proliferative activity with an IC50 value of 1.40 μM against HGC-27 cells .

The mechanism by which these compounds exert their antitumor effects has been investigated. Compound 9h was found to induce apoptosis through:

- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with compound 9h resulted in G2/M phase arrest, preventing cancer cells from proliferating .

- PARP Cleavage : The induction of PARP cleavage was observed, which is a hallmark of apoptosis .

- Nur77 Modulation : The compound was shown to upregulate Nur77 expression and trigger its nuclear export, leading to Nur77-mediated apoptosis .

Case Studies

Several case studies have documented the biological evaluations of related compounds:

-

Case Study on Compound 9h :

- Objective : Evaluate anti-proliferative effects.

- Methodology : Colony formation assays and cell cycle analysis.

- Results : Significant inhibition of colony formation in HGC-27 cells; induced apoptosis confirmed by PARP cleavage.

-

Comparative Study on Related Compounds :

- A series of compounds derived from the same synthetic pathway were compared for their biological activities.

- Results indicated that modifications in the side chains significantly affected their potency against different cancer cell lines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and are effective against various pathogens. The imidazole ring is crucial in these interactions, contributing to the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Anticancer Properties

Imidazole derivatives have been explored for their anticancer potential. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro. The presence of the methoxynaphthalene group may enhance these effects by improving bioavailability and targeting specific cancer cell receptors .

COVID-19 Research

Recent studies have investigated the potential of imidazole derivatives as inhibitors of the COVID-19 main protease. The structural similarities between (2S)-1-(1H-Imidazol-1-yl)-2-(6-methoxynaphthalen-2-yl)propan-1-one and other active compounds suggest it may also possess inhibitory effects against this virus, warranting further exploration in drug development .

Materials Science Applications

Coordination Chemistry

The compound can act as a ligand in coordination complexes. Its ability to coordinate with metal ions (such as Cu(II)) has been utilized to create novel metal-organic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and sensing technologies due to their tunable porosity and surface area .

Polymer Synthesis

In materials science, imidazole-containing compounds are used to synthesize polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their performance in various applications, including coatings and composites .

Biological Research Applications

Enzyme Inhibition Studies

The compound's structural features make it a candidate for studying enzyme inhibition mechanisms. Research has shown that similar imidazole derivatives can effectively inhibit enzymes involved in various biochemical pathways, making them valuable tools for understanding enzyme kinetics and developing therapeutic agents .

Biological Activity Profiling

The biological activity of this compound can be profiled using high-throughput screening methods. These methods allow researchers to assess the compound's effects on different biological targets, paving the way for its potential use in drug discovery programs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of propan-1-one derivatives with heterocyclic and aromatic substituents. Below is a detailed comparison with structurally related molecules:

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

- Structure : Replaces the imidazole group with a morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle).

- Synthesis & Purpose : Synthesized as a morpholine derivative of Naproxen to explore biological properties .

- No stereochemical data reported; likely racemic or uncharacterized, unlike the enantiopure (2S)-target compound.

3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one

- Structure : Features a phenyl group instead of the 6-methoxynaphthalene moiety.

- Research Context : Studied for structural insights into imidazole derivatives .

- Shorter aromatic system may decrease binding affinity to hydrophobic pockets in biological targets.

1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one

- Structure : Substitutes imidazole with pyrrolidine (a five-membered amine ring) and uses a 4-methylphenyl group.

- Key Differences :

- Pyrrolidine is a saturated amine, eliminating aromaticity and reducing hydrogen-bond acceptor capacity compared to imidazole.

- The methylphenyl group offers steric bulk but lacks the methoxy functional group’s electron-donating effects.

General Structural Trends and Implications

- Electronic Effects : Imidazole’s aromaticity and lone-pair electrons may facilitate stronger interactions with metalloenzymes (e.g., cyclooxygenase) compared to morpholine or pyrrolidine.

- Solubility : Morpholine’s oxygen atom likely improves solubility over imidazole, but imidazole’s basicity could enhance salt formation in acidic environments.

Research Findings and Data Gaps

- Biological Studies: Limited empirical data on bioactivity in the provided evidence; the morpholine derivative’s synthesis was motivated by biological exploration, but results are unspecified .

- Stereochemical Impact : The (2S)-configuration in the target compound may mirror Naproxen’s enantioselectivity, where the S-enantiomer is bioactive. This warrants comparative studies on racemic vs. enantiopure forms of analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.